Tetra-tert-butyldisiloxane-1,3-diol
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Overview
Description
Tetra-tert-butyldisiloxane-1,3-diol is a silicon-based compound characterized by its unique structure, which includes two silicon atoms bonded to tert-butyl groups and hydroxyl groups. This compound is known for its strong intramolecular steric interactions, making it an interesting subject of study in the field of organosilicon chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetra-tert-butyldisiloxane-1,3-diol can be synthesized through various methods. One common approach involves the reaction of tri-tert-butylsilane and di-tert-butylchlorosilane with silver nitrate. This reaction yields the desired compound along with penta-tert-butyldisiloxanol . Another method involves the condensation of two molecules of di-tert-butylsilanediol or the co-condensation of di-tert-butylsilanediol with tri-tert-butylsilanol in the presence of p-toluenesulfonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The use of silver nitrate and p-toluenesulfonic acid as catalysts in these reactions is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tetra-tert-butyldisiloxane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s hydroxyl groups make it reactive towards oxidizing agents, while its silicon atoms can participate in reduction and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize the hydroxyl groups in this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the silicon-oxygen bonds.
Substitution: Halogenating agents such as silicon tetrachloride can substitute the hydroxyl groups with halogen atoms.
Major Products Formed
The major products formed from these reactions include various siloxane derivatives, such as hexa-tert-butyl-3,3-dichlorotrisiloxane when reacted with silicon tetrachloride .
Scientific Research Applications
Tetra-tert-butyldisiloxane-1,3-diol has several applications in scientific research:
Biology: Its unique structure and reactivity make it a valuable tool for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of tetra-tert-butyldisiloxane-1,3-diol involves its ability to form strong intramolecular steric interactions. These interactions influence the compound’s reactivity and stability. The hydroxyl groups can participate in hydrogen bonding, while the silicon atoms can engage in various chemical reactions, making it a versatile compound in both organic and inorganic chemistry .
Comparison with Similar Compounds
Similar Compounds
Tetramethyl-1,3-disiloxanediol: This compound has a similar structure but with methyl groups instead of tert-butyl groups.
Penta-tert-butyldisiloxanol: Formed during the synthesis of tetra-tert-butyldisiloxane-1,3-diol, it has an additional tert-butyl group.
Uniqueness
This compound is unique due to its strong intramolecular steric interactions, which are not as pronounced in similar compounds. This makes it particularly interesting for studying steric effects in chemical reactions and for applications requiring high stability and reactivity .
Properties
CAS No. |
74010-26-7 |
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Molecular Formula |
C16H38O3Si2 |
Molecular Weight |
334.64 g/mol |
IUPAC Name |
ditert-butyl-[ditert-butyl(hydroxy)silyl]oxy-hydroxysilane |
InChI |
InChI=1S/C16H38O3Si2/c1-13(2,3)20(17,14(4,5)6)19-21(18,15(7,8)9)16(10,11)12/h17-18H,1-12H3 |
InChI Key |
VJQDPAQVJXFUOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)(O)O[Si](C(C)(C)C)(C(C)(C)C)O |
Origin of Product |
United States |
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